An In-depth Technical Guide to N-acetyl-D-[1-13C]glucosamine for Researchers and Drug Development Professionals
An In-depth Technical Guide to N-acetyl-D-[1-13C]glucosamine for Researchers and Drug Development Professionals
Introduction
N-acetyl-D-[1-13C]glucosamine is a stable isotope-labeled monosaccharide that serves as a critical tool for researchers and scientists in the fields of glycobiology, metabolism, and drug development. As an analog of the naturally occurring N-acetyl-D-glucosamine (GlcNAc), the incorporation of a carbon-13 isotope at the anomeric position (C1) allows for the precise tracing and quantification of this molecule through various biological pathways without the complications of radioactivity. This guide provides a comprehensive overview of N-acetyl-D-[1-13C]glucosamine, including its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols and data presentation for a technical audience.
Core Chemical and Physical Properties
N-acetyl-D-[1-13C]glucosamine shares nearly identical chemical and physical properties with its unlabeled counterpart, with the key difference being its increased molecular weight due to the presence of the 13C isotope.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₅NO₆ | --INVALID-LINK-- |
| Molecular Weight | 222.20 g/mol | --INVALID-LINK-- |
| Exact Mass | 222.09329203 Da | --INVALID-LINK-- |
| Appearance | White to off-white solid | (General knowledge) |
| Solubility | Soluble in water | (General knowledge) |
| Synonyms | N-Acetyl-D-glucosamine-1-13C | --INVALID-LINK-- |
Synthesis of N-acetyl-D-[1-13C]glucosamine
Experimental Protocol: Generalized Synthesis
Materials:
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D-[1-13C]glucosamine hydrochloride
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Anhydrous methanol
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Sodium methoxide
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Acetic anhydride
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Diethyl ether
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Standard laboratory glassware and stirring equipment
Procedure:
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Preparation of Glucosamine Free Base:
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Suspend D-[1-13C]glucosamine hydrochloride in anhydrous methanol.
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Add a stoichiometric equivalent of sodium methoxide in methanol to the suspension with stirring. This reaction neutralizes the hydrochloride, precipitating sodium chloride and leaving the D-[1-13C]glucosamine free base in solution.
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Filter the reaction mixture to remove the sodium chloride precipitate. The filtrate now contains the D-[1-13C]glucosamine free base.
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N-Acetylation:
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To the methanolic solution of D-[1-13C]glucosamine, add a slight molar excess (approximately 1.1 to 1.5 equivalents) of acetic anhydride dropwise while stirring at room temperature.
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The reaction is typically rapid, and the N-acetyl-D-[1-13C]glucosamine product will begin to crystallize out of the solution.
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Continue stirring for 1-2 hours to ensure the reaction goes to completion.
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Isolation and Purification:
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Cool the reaction mixture in an ice bath to maximize crystallization.
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Collect the crystalline product by vacuum filtration.
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Wash the crystals with cold methanol and then with diethyl ether to remove any unreacted starting materials and byproducts.
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Dry the purified N-acetyl-D-[1-13C]glucosamine under vacuum.
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Note: This is a generalized protocol. Optimization of solvent volumes, reaction times, and purification methods may be necessary to achieve high yield and purity.
Key Applications and Experimental Protocols
N-acetyl-D-[1-13C]glucosamine is primarily used as a tracer in metabolic studies to investigate pathways such as the hexosamine biosynthesis pathway (HBP) and O-GlcNAcylation.
Metabolic Labeling of Cells
This technique involves introducing N-acetyl-D-[1-13C]glucosamine into cell culture media, where it is taken up by cells and incorporated into various biomolecules.
Experimental Protocol: Metabolic Labeling for NMR or Mass Spectrometry Analysis
Materials:
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Mammalian cells of interest (e.g., HeLa, HEK293)
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Complete cell culture medium (e.g., DMEM, RPMI-1640)
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin
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N-acetyl-D-[1-13C]glucosamine
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Phosphate-buffered saline (PBS)
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Cell scraper
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Centrifuge
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Extraction solvent (e.g., 80% methanol, acetonitrile/water mixture)
Procedure:
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Cell Culture:
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Culture cells to approximately 70-80% confluency in a standard culture vessel.
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Prepare the labeling medium by supplementing the regular growth medium with a defined concentration of N-acetyl-D-[1-13C]glucosamine. The optimal concentration can range from 50 µM to 1 mM and should be determined empirically for the specific cell line and experimental goals.
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Metabolic Labeling:
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Remove the standard growth medium from the cells and wash once with sterile PBS.
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Add the prepared labeling medium to the cells.
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Incubate the cells for a desired period. The incubation time can vary from a few hours to several days, depending on the turnover rate of the metabolites or proteins of interest.
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Cell Harvesting and Metabolite Extraction:
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After the labeling period, place the culture dish on ice and aspirate the labeling medium.
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Wash the cells twice with ice-cold PBS.
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Add a pre-chilled extraction solvent to the cells and scrape them from the dish.
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Collect the cell lysate and transfer it to a microcentrifuge tube.
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Incubate the lysate on ice for 20 minutes with periodic vortexing to ensure complete extraction.
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Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
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Collect the supernatant containing the extracted metabolites for downstream analysis by NMR or mass spectrometry.
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Quantitative Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
13C NMR is a powerful technique for directly observing the incorporation of the 13C label into various metabolites.
Experimental Protocol: NMR Sample Preparation and Analysis
Materials:
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Lyophilizer
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Deuterium oxide (D₂O)
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NMR tubes
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NMR spectrometer
Procedure:
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Sample Preparation:
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Lyophilize the metabolite extract to dryness.
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Reconstitute the dried extract in a known volume of D₂O containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.
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Transfer the sample to an NMR tube.
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NMR Data Acquisition:
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Acquire a 1D ¹³C NMR spectrum. A proton-decoupled ¹³C experiment is standard.
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The position of the enriched ¹³C peak will confirm the identity of the labeled compound and its downstream metabolites. The intensity of the peak can be used for quantification relative to the internal standard.
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Expected ¹³C NMR Data for N-acetyl-D-glucosamine:
The following table provides the expected ¹³C NMR chemical shifts for unlabeled N-acetyl-D-glucosamine in D₂O. For N-acetyl-D-[1-¹³C]glucosamine, the signal corresponding to C1 would be significantly enhanced.
| Carbon Atom | Chemical Shift (ppm) |
| C1 | 97.635 |
| C2 | 59.382 |
| C3 | 76.593 |
| C4 | 72.750 |
| C5 | 78.660 |
| C6 | 63.426 |
| C=O | 177.490 |
| CH₃ | 24.888 |
Data obtained from the Biological Magnetic Resonance Bank (BMRB) entry bmse000231.[1]
Quantitative Analysis by Mass Spectrometry (MS)
Mass spectrometry offers high sensitivity for detecting and quantifying isotopically labeled compounds.
Experimental Protocol: LC-MS/MS Analysis
Materials:
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Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
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Appropriate LC column (e.g., HILIC for polar metabolites)
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Mobile phases (e.g., acetonitrile and water with additives like formic acid or ammonium acetate)
Procedure:
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Sample Preparation:
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The metabolite extract can be directly injected or may require further cleanup or derivatization depending on the specific analytical method.
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LC-MS/MS Analysis:
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Separate the metabolites using an appropriate LC method.
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Analyze the eluent by mass spectrometry in either positive or negative ionization mode.
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Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification of N-acetyl-D-[1-13C]glucosamine and its downstream metabolites.
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Expected Mass Spectrometry Data:
The mass of N-acetyl-D-[1-13C]glucosamine will be increased by approximately 1 Da compared to the unlabeled compound. The fragmentation pattern can be used to confirm the position of the label.
| Ion | Expected m/z (Unlabeled) | Expected m/z (1-¹³C Labeled) |
| [M+H]⁺ | 222.0972 | 223.0972 |
| [M+Na]⁺ | 244.0791 | 245.0791 |
| [M-H]⁻ | 220.0827 | 221.0827 |
Predicted Fragmentation Pattern:
Upon collision-induced dissociation (CID), the fragmentation of N-acetyl-D-[1-13C]glucosamine is expected to be similar to its unlabeled counterpart. The fragments containing the C1 carbon will show a +1 Da mass shift.
Signaling Pathways
N-acetyl-D-glucosamine is a key molecule in two interconnected and vital cellular signaling pathways: the Hexosamine Biosynthesis Pathway (HBP) and O-GlcNAcylation.
Hexosamine Biosynthesis Pathway (HBP)
The HBP is a metabolic pathway that utilizes a small percentage of glucose to produce UDP-N-acetylglucosamine (UDP-GlcNAc), a fundamental building block for glycosylation.
Caption: The Hexosamine Biosynthesis Pathway (HBP).
O-GlcNAcylation Signaling Pathway
O-GlcNAcylation is a dynamic post-translational modification where a single N-acetylglucosamine moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins. This process is regulated by two key enzymes: O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA).
Caption: The dynamic cycle of O-GlcNAcylation.
Experimental Workflow for Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) using N-acetyl-D-[1-13C]glucosamine allows for the quantification of the rate of metabolic reactions.
Caption: Workflow for 13C Metabolic Flux Analysis.
Conclusion
N-acetyl-D-[1-13C]glucosamine is an invaluable tool for researchers seeking to unravel the complexities of cellular metabolism and signaling. Its ability to be traced through key pathways like the HBP and O-GlcNAcylation provides quantitative insights that are crucial for understanding disease states and for the development of novel therapeutics. The protocols and data presented in this guide offer a solid foundation for the effective utilization of this powerful research compound. While the provided protocols are comprehensive, it is important for researchers to optimize conditions for their specific experimental systems to ensure the highest quality data.
